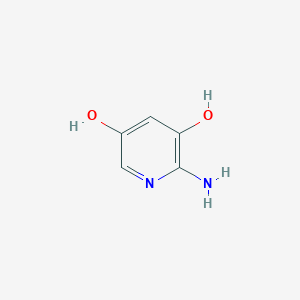
2-Aminopyridine-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopyridine-3,5-diol is an organic compound with the molecular formula C5H6N2O2 It is a derivative of aminopyridine, characterized by the presence of amino and hydroxyl groups at the 2, 3, and 5 positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,5-diol typically involves the selective functionalization of pyridine derivatives. One common method is the copper-catalyzed selective C–N bond formation at the C-5 position of 2-amino-5-halopyridine, which can be extended to 2-hydroxy-5-halopyridine . This method provides high yields and is operationally simple and economically attractive.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes chloridization, diazotization, and subsequent reactions to introduce the amino and hydroxyl groups at the desired positions . These methods are designed to be scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminopyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aminopyridine-3,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Aminopyridine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine: A simpler derivative with only an amino group at the 2-position.
2-Hydroxy-5-halopyridine: A related compound with hydroxyl and halogen substituents.
2-Aminopyrimidine: A structurally similar compound with a pyrimidine ring instead of pyridine.
Uniqueness: 2-Aminopyridine-3,5-diol is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
2-aminopyridine-3,5-diol |
InChI |
InChI=1S/C5H6N2O2/c6-5-4(9)1-3(8)2-7-5/h1-2,8-9H,(H2,6,7) |
InChI-Schlüssel |
VUAJNYDXOOVQHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




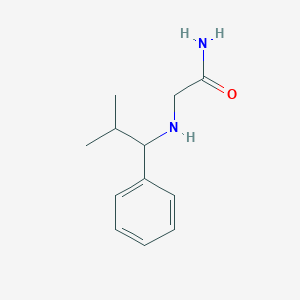
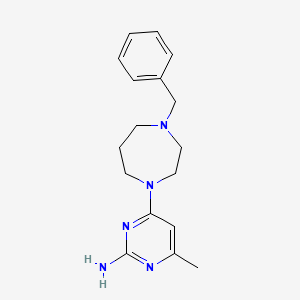
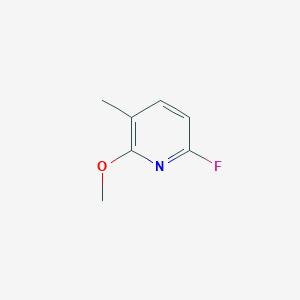
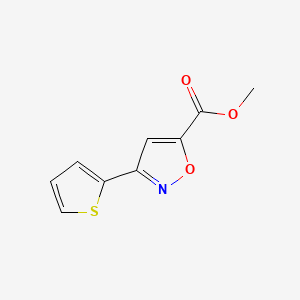
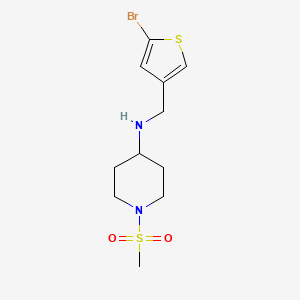

![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
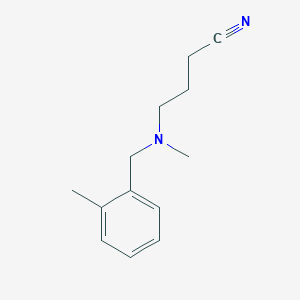
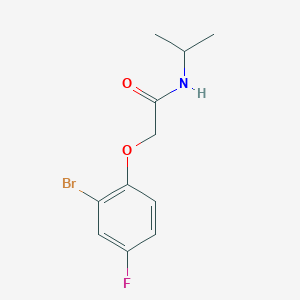
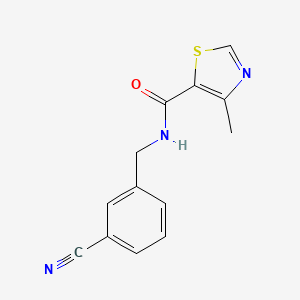

![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
